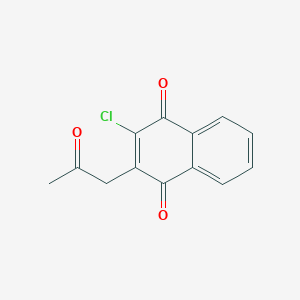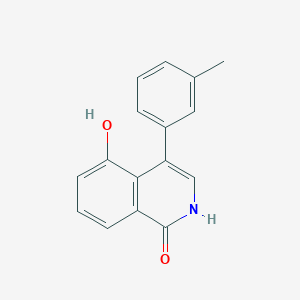
Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-amino-4-cyano-5-phényl-1H-pyrrole-2-carboxylate d'éthyle est un composé hétérocyclique contenant un cycle pyrrole substitué par des groupes amino, cyano, phényle et ester
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-amino-4-cyano-5-phényl-1H-pyrrole-2-carboxylate d'éthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la cyclocondensation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction du cyanoacétate d'éthyle avec des dérivés d'aniline en présence d'une base peut conduire à la formation du dérivé pyrrole souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions de réaction optimales et l'utilisation de catalyseurs pour augmenter le rendement et réduire les temps de réaction .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-amino-4-cyano-5-phényl-1H-pyrrole-2-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe cyano peut être réduit pour former des dérivés amine.
Substitution : Le groupe phényle peut subir des réactions de substitution électrophile.
Réactifs et conditions courantes
Oxydation : Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogénation catalytique sont souvent utilisés.
Substitution : Les réactions de substitution électrophile peuvent impliquer des réactifs comme le brome ou des agents chlorants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe amino peut produire des dérivés nitro, tandis que la réduction du groupe cyano peut produire des amines primaires .
Applications de la recherche scientifique
Le 3-amino-4-cyano-5-phényl-1H-pyrrole-2-carboxylate d'éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant que molécule biologiquement active présentant des propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 3-amino-4-cyano-5-phényl-1H-pyrrole-2-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, entraînant l'inhibition ou l'activation de voies spécifiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
5-amino-4-cyano-3-(2-éthoxycarbonylméthyl)thiophène-2-carboxylate d'éthyle : Structure similaire, mais contient un cycle thiophène au lieu d'un cycle pyrrole.
Acide 3-amino-5-(4-chlorophényl)-4-imino-7-méthyl-2-oxo-2,3,4,5-tétrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylique : Contient un cycle pyrimidine et différents substituants.
Unicité
Le 3-amino-4-cyano-5-phényl-1H-pyrrole-2-carboxylate d'éthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de la structure du cycle pyrrole. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C14H13N3O2 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H13N3O2/c1-2-19-14(18)13-11(16)10(8-15)12(17-13)9-6-4-3-5-7-9/h3-7,17H,2,16H2,1H3 |
Clé InChI |
GYVZJYOWNDXDLR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(N1)C2=CC=CC=C2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,6-Dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861473.png)
![6-Methoxy-7-[(propan-2-yl)oxy]quinazoline-2,4(1H,3H)-dione](/img/structure/B11861476.png)


![Phenaleno[1,2,3-de]quinoline](/img/structure/B11861508.png)


